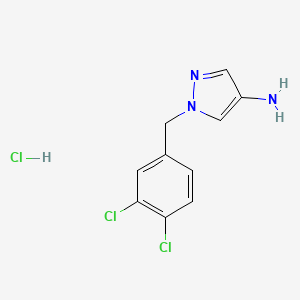

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3.ClH/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15;/h1-4,6H,5,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQYWWPDYNJFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and 4-aminopyrazole.

Reaction Conditions: The reaction between 3,4-dichlorobenzyl chloride and 4-aminopyrazole is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.

Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds, expanding its utility in organic synthesis.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The pharmacological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Substituent Impact on Physicochemical Properties

- Electron-Withdrawing vs. Methyl and difluoromethyl substituents (simpler analogues) reduce steric hindrance, favoring easier synthesis and lower molecular weights .

Solubility :

Research and Industrial Relevance

Pharmaceutical Applications :

Synthesis Challenges :

- The dichlorobenzyl group may complicate synthesis due to steric effects and halogenation steps, possibly contributing to its discontinued status .

Biological Activity

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its structural characteristics, particularly the dichlorobenzyl substitution, suggest significant biological activity, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C10H10Cl3N3

- Molar Mass : 278.56 g/mol

- Structure : The compound features a pyrazole ring with a dichlorobenzyl group and an amine functional group.

Biological Activity Overview

Research indicates that 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride exhibits significant biological activity. Preliminary studies have demonstrated its effectiveness against various strains of pathogens.

Antimalarial Activity

The compound has been evaluated for its antiplasmodial activity against Plasmodium falciparum, both chloroquine-sensitive (3D7) and resistant (Dd2) strains. In vitro assays revealed that it could inhibit parasite growth by 56% to 93% at a concentration of 40 μg/mL.

The mechanism of action for 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and disrupting cellular processes. This interaction is crucial for its antimicrobial and anticancer effects .

Comparative Biological Activity

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine | Chlorobenzyl group | Less potent against certain bacterial strains |

| 1-(Phenyl)-1H-pyrazol-4-amine | Phenyl group | Broader spectrum of biological activity |

| 1-(3-Nitrobenzyl)-1H-pyrazol-4-amine | Nitrobenzyl group | Potentially more effective as an anticancer agent |

The specific dichlorobenzyl substitution in 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride enhances its biological activity compared to other similar compounds.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : In vitro studies have shown that pyrazole derivatives exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, derivatives similar to 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride were tested for their effects on breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated significant cytotoxicity and potential synergistic effects when combined with doxorubicin .

- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against several pathogens. In one study, it was found to disrupt bacterial cell membranes leading to cell lysis, indicating a promising avenue for developing new antimicrobial agents .

Q & A

Q. What in vitro models are most predictive of the compound's activity in complex biological matrices (e.g., blood-brain barrier penetration)?

- Models :

- PAMPA-BBB : Measure permeability coefficients (Pe) using artificial membranes.

- Caco-2 Monolayers : Assess efflux ratios (P-gp interaction) via LC-MS/MS transport assays.

- Validation : Correlate in vitro data with in vivo brain/plasma ratios from rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.